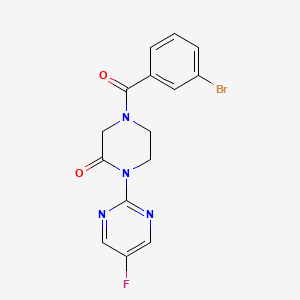

![molecular formula C12H12N4O3 B2994322 6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide CAS No. 2034578-34-0](/img/structure/B2994322.png)

6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

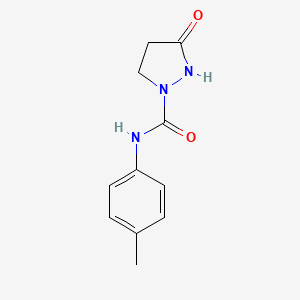

The synthesis of isoxazole derivatives, such as “6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide”, has been an interesting field of study for decades . Clausen et al. synthesized a series of lipophilic diaromatic derivatives of ®-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol and evaluated pharmacologically in vitro and in vivo for anticonvulsant activity .Molecular Structure Analysis

Isoxazole, which is a part of the compound, is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Applications

Heterocyclic Compound Synthesis : Research has shown the synthesis of various heterocyclic compounds derived from benzodifuran and benzothiophene structures. These compounds exhibit significant anti-inflammatory and analgesic activities, suggesting their potential for medical applications in pain management and inflammation control (Abu‐Hashem et al., 2020).

Antimicrobial Activity : Novel 3, 4-dihydro-benzo[2,3-d]pyrimidines have been synthesized and found effective against certain fungal and bacterial strains, indicating their potential as antimicrobial agents (Kidwai & Mishra, 2004).

Anti-inflammatory Predictions : A modified method for synthesizing 2-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one has been developed, with preliminary in silico prognosis suggesting promising anti-inflammatory activity for certain compounds (Chiriapkin et al., 2021).

Supramolecular Structures Formation : Studies on tetrafluoroterephthalic acid with aza compounds have highlighted the role of hydrogen bonds in forming supramolecular structures. This research could inform the design of novel materials with specific properties (Wang et al., 2014).

Antitumor and Antiviral Potential : Synthesis of pyrazolo[3,4-d]pyrimidine ribonucleosides revealed compounds with notable activity against measles virus and L1210 and P388 leukemia, suggesting a route for developing new antiviral and antitumor agents (Petrie et al., 1985).

Histone Deacetylase Inhibition for Alzheimer's : The development of 5-aroylindolyl-substituted hydroxamic acids as selective histone deacetylase 6 inhibitors has shown potential for ameliorating Alzheimer's disease phenotypes, offering a new approach to treatment (Lee et al., 2018).

Zukünftige Richtungen

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Wirkmechanismus

Target of Action

It’s known that isoxazole derivatives, which this compound is a part of, have a wide spectrum of biological activities and therapeutic potential . They have shown prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Mode of Action

It’s known that the substitution of various groups on the isoxazole ring imparts different activity . For instance, Clausen et al. synthesized a series of lipophilic diaromatic derivatives of ®-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol and found them to be effective as GABA uptake inhibitors and anticonvulsants .

Biochemical Pathways

It’s known that isoxazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It’s known that the pharmacokinetic parameters of exogenous antioxidants in parkinson’s disease (pd) exhibit inconsistent efficacy in clinical trials . Therefore, exploring endogenous targets that can augment the antioxidant defense system in PD is a reasonable approach .

Result of Action

It’s known that isoxazole derivatives have a wide range of therapeutic properties .

Action Environment

It’s known that the chemistry of isoxazole derivatives has been an interesting field of study for decades because of their prominent potential in various biological activities .

Eigenschaften

IUPAC Name |

6-oxo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3/c17-10-5-9(13-6-14-10)11(18)15-12-7-3-1-2-4-8(7)16-19-12/h5-6H,1-4H2,(H,15,18)(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALNSXUDVHRHDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)NC(=O)C3=CC(=O)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Acetyl-2-(2,5-dimethylfuran-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2994245.png)

![Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate](/img/structure/B2994250.png)

![7-(benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2994253.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-fluorophenyl)propanamide](/img/structure/B2994258.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2994259.png)